molecular formula C7H13NO3 B1406918 R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester CAS No. 1240490-25-8

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester

Cat. No.: B1406918
CAS No.: 1240490-25-8
M. Wt: 159.18 g/mol
InChI Key: IJKYPCMXKJUEIW-ZCFIWIBFSA-N
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Description

Properties

IUPAC Name

prop-2-enyl N-[(2R)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYPCMXKJUEIW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Organic Synthesis Approaches

a. Synthesis via Carbamate Formation and Allylation

One prominent method involves the formation of the carbamic acid ester followed by allylation. Starting from readily available precursors such as alcohols or amines, the process typically proceeds through:

  • Step 1: Formation of the carbamic acid derivative by reacting an appropriate amino alcohol with allyl chloroformate or allyl isocyanate under controlled conditions, often in the presence of bases like triethylamine or pyridine to facilitate carbamate formation.

  • Step 2: Allylation of the hydroxyl group, which can be achieved via nucleophilic substitution with allyl halides or through the use of allyl silanes in the presence of Lewis acids such as boron trifluoride etherate (BF3·OEt2). This step is crucial for introducing the allyl ester functionality and can be optimized for stereoselectivity by employing chiral catalysts or auxiliaries.

Research Data:
A study documented in the Royal Society of Chemistry supplementary data describes the use of silica gel chromatography for purification, with yields reaching approximately 82%. The process involves filtering, washing, drying over sodium sulfate, and evaporation to isolate the product.

b. Use of Protecting Groups

The synthesis often employs vicinal-diol protecting groups such as methylene, diphenylmethylene, or isopropylidene to prevent undesired side reactions during subsequent steps. These groups are selected for their stability under reaction conditions and ease of removal post-synthesis.

Electrochemical Methods

Electrochemical synthesis offers a clean and efficient pathway for carbamate derivatives. An example involves bulk electrolysis in an undivided cell:

  • Procedure:
    Using a graphite working electrode and platinum mesh counter electrode in methanol containing diethyl-carbamic acid methyl ester, a constant current of 20 mA/cm² is applied. After passing 2.12 Faradays per mole, the reaction mixture is worked up by solvent removal and extraction, yielding the ester with approximately 63% efficiency.

  • Advantages:
    This method minimizes reagent waste and allows precise control over reaction parameters, making it suitable for large-scale production.

Catalytic and Lewis Acid-Mediated Allylation

The allylation step can be catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2), which facilitates the addition of allyl groups to carbamate intermediates:

  • Procedure:
    A solution of the carbamate derivative and allyltrimethylsilane in dry dichloromethane is cooled to 0°C, followed by dropwise addition of BF3·OEt2. The mixture is stirred at room temperature for several hours, promoting stereoselective allylation.

  • Research Findings:
    This approach yields high stereoselectivity and good yields, with the added benefit of operational simplicity.

Data Summary and Comparative Table

Method Starting Materials Key Reactions Yields (%) Stereoselectivity Suitability for Scale-up
Carbamate + Allylation Amino alcohol, allyl halides Carbamate formation, allylation 82 (purified) Moderate to high Yes, with optimization
Electrochemical synthesis Carbamic acid methyl ester, methanol Electrolysis in undivided cell 63 Not specified Yes, environmentally friendly
Lewis acid catalysis Carbamate derivatives, allyltrimethylsilane Lewis acid-mediated allylation High High Suitable with process control

Notes on Reaction Conditions and Optimization

  • Stereoselectivity:
    Achieved through chiral auxiliaries, chiral catalysts, or stereoselective reagents. For example, employing optically pure starting materials or chiral Lewis acids enhances enantiomeric excess.

  • Yield Optimization:
    Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are critical. For instance, low-temperature conditions favor stereoselectivity, while excess allyl silane can drive the reaction to completion.

  • Industrial Considerations: The processes described are adaptable for large-scale production, with electrochemical methods offering environmentally benign options, and carbamate formation providing straightforward scalability.

Chemical Reactions Analysis

Types of Reactions

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted carbamates or allyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester has been investigated as a potential intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, it has been used in the development of compounds targeting neurodegenerative diseases, where modifications to the carbamate structure can lead to improved efficacy and reduced side effects .

Case Study: Neuroprotective Agents
Research has shown that derivatives of this compound exhibit neuroprotective properties. A study demonstrated that certain modifications enhance the compound's ability to inhibit neurotoxic pathways associated with conditions like Alzheimer's disease. The study utilized in vitro models to assess the protective effects against oxidative stress and apoptosis in neuronal cells .

Polymer Science

Use in Photolithography
this compound is utilized in the formulation of photoresist materials for photolithography. Its ability to undergo polymerization upon exposure to UV light makes it suitable for creating high-resolution patterns on semiconductor substrates. The compound contributes to the sensitivity and resolution of resist compositions, which are crucial for microfabrication technologies .

Data Table: Properties of Photoresist Compositions

PropertyValue
SensitivityHigh
ResolutionSub-micron
Thermal StabilityExcellent
Transparency>90% at 248 nm

Agricultural Chemistry

Pesticide Formulation
The compound has been explored as a potential active ingredient in pesticide formulations. Its structure allows it to act as a carrier for other active substances, enhancing their stability and efficacy against pests and diseases. Preliminary studies indicate that formulations containing this compound show improved performance compared to traditional formulations .

Case Study: Efficacy Against Fungal Pathogens
In agricultural trials, this compound was tested as part of a fungicide formulation against common fungal pathogens in crops. Results indicated a significant reduction in disease incidence and severity compared to untreated controls, highlighting its potential as an effective agrochemical agent .

Mechanism of Action

The mechanism of action of R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the carbamic acid ester can undergo hydrolysis to release active compounds. The allyl group can participate in various chemical reactions, enhancing the compound’s reactivity and functionality.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester
  • Molecular Formula: C₇H₁₃NO₃
  • Molecular Weight : 159.18 g/mol
  • CAS Registry Number : 1240490-25-8
  • Purity : ≥95% (as per commercial specifications) .

Structural Features :
The compound contains an allyl ester group (-O-CH₂-CH=CH₂) linked to a carbamic acid moiety, which is further substituted with a chiral R-configurated 2-hydroxy-1-methylethyl group. This structure combines a reactive allyl group with a polar hydroxyalkyl substituent, influencing its physicochemical and biological properties.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, focusing on substituents, molecular weight, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity/Application Evidence Source
This compound C₇H₁₃NO₃ 159.18 Allyl ester, R-2-hydroxy-1-methylethyl Discontinued; potential physostigmine-like activity inferred from structural class
Allyl carbamate C₄H₇NO₂ 101.10 Simple allyl ester Low toxicity (LD₅₀: 100 µmol/kg in mice); foundational carbamate structure
Allyl (4-bromophenyl)carbamate C₁₀H₁₀BrNO₂ 256.10 4-Bromophenyl group Synthetic intermediate; bromine enhances electrophilicity
Benzyl allyl(2-oxoethyl)carbamate C₁₃H₁₅NO₃ 233.26 Benzyl, 2-oxoethyl groups Precursor for bicyclic amines (e.g., 6-BOC-3,6-diazabicyclo[3.2.0]heptane)
[(1R,2R)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester C₁₄H₁₉NO₃ 249.30 Cyclohexyl, phenylmethyl groups Chiral ligand in asymmetric synthesis

Pharmacological Activity Comparison

  • Physostigmine-like Action :

    • Allyl carbamates (e.g., methyl-, benzyl-, and allyl-substituted esters) exhibit strong stimulation of intestinal peristalsis and miotic activity, comparable to physostigmine. The presence of both a carbamic ester and a basic substituent is critical for activity .
    • This compound likely shares this activity due to its allyl ester and hydroxyalkyl group, though specific data are unavailable.
    • Diethyl/diallyl carbamates are inactive, emphasizing the importance of substituent choice .
  • Chiral Applications :

    • Cyclohexyl derivatives (e.g., [(1R,2R)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester) demonstrate utility in chiral separations and asymmetric catalysis, highlighting the role of stereochemistry in functional applications .

Stability and Reactivity

  • Allyl Esters: Allyl carbamates are generally stable but reactive under acidic or catalytic conditions (e.g., BF₃·OEt₂), enabling selective deprotection in synthetic pathways . The 2-hydroxy-1-methylethyl group in the target compound may enhance solubility but reduce stability compared to non-polar analogues.
  • Quaternary vs. Tertiary Salts :

    • Quaternary ammonium salts of aromatic carbamates (e.g., 3-oxyphenyl-trimethylammonium derivatives) show higher activity than tertiary bases, suggesting that the ionization state influences bioavailability .

Biological Activity

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester, a compound of increasing interest in medicinal chemistry, has shown various biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a carbamate functional group that is often associated with biological activity. The presence of the allyl group may enhance its interaction with biological targets, potentially leading to therapeutic applications.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on enzymes involved in Alzheimer's disease pathology, particularly the β-secretase (BACE1) pathway. This pathway is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-beta peptides. Inhibition of this pathway could mitigate the progression of Alzheimer's disease .

Additionally, studies have highlighted the potential antifungal activity of carbamate derivatives. The structure-activity relationship (SAR) analyses suggest that modifications in the side chains can significantly influence antifungal potency, with smaller alkyl groups enhancing bioactivity against fungal pathogens .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, compounds with similar structures exhibited MIC values ranging from 6.25 µg/mL to 32 µg/mL against common pathogens such as E. coli and K. pneumoniae .

Neuroprotective Effects

The compound's potential neuroprotective effects are primarily linked to its ability to inhibit β-secretase activity. This inhibition could lead to reduced amyloid plaque formation in the brain, a hallmark of Alzheimer's disease. The selectivity for β-secretase over other proteases is crucial for minimizing side effects associated with broader enzyme inhibition .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque burden compared to control groups. Behavioral assessments indicated improvements in cognitive function as measured by maze tests.
  • Antifungal Efficacy : A recent investigation assessed the antifungal activity of various carbamate derivatives, including this compound. Results showed that this compound effectively inhibited Fusarium oxysporum growth, with an EC50 value indicating strong bioactivity compared to commercial fungicides like hymexazol .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayMIC/IC50 ValuesReference
AntibacterialE. coli6.25 µg/mL
K. pneumoniae12.5 µg/mL
AntifungalFusarium oxysporum50 µg/mL
Neuroprotectiveβ-secretase inhibitionIC50 < 10 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester
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R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester

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